N4,N9-Dimethylspermine
Overview
Description
N4,N9-Dimethylspermine is a polyamine compound with the molecular formula C12H30N4 and a molecular weight of 230.4 g/mol It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 9 of the spermine backbone
Mechanism of Action
Target of Action
Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .
Mode of Action
This compound, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.
Biochemical Pathways
Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .
Result of Action
Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that this compound may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.
Biochemical Analysis
Biochemical Properties
The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Molecular Mechanism
Similar compounds like N4,N9-dioleoyl spermine have been shown to condense DNA, which could suggest a potential mechanism of action .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N4,N9-Dimethylspermine in laboratory settings .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N9-Dimethylspermine typically involves the alkylation of spermine with methylating agents. One common method is the reaction of spermine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N4,N9-Dimethylspermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
N4,N9-Dimethylspermine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polyamine derivatives.
Biology: The compound is studied for its role in cellular processes, including cell growth and differentiation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate polyamine metabolism.
Comparison with Similar Compounds
Similar Compounds
Spermine: The parent compound of N4,N9-Dimethylspermine, involved in similar biological processes.
Spermidine: A related polyamine with a shorter carbon chain.
N1,N12-Dimethylspermine: Another dimethylated derivative with methyl groups at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying polyamine metabolism and developing therapeutic agents .
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSCRLAZCOBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCCN)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599713 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61345-87-7 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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